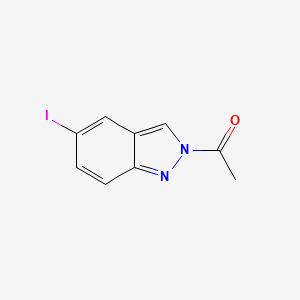
2-acetyl-5-iodo-2H-indazole
描述
2-acetyl-5-iodo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an acetyl group at the second position and an iodine atom at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
作用机制
are a class of nitrogen-containing heterocyclic compounds . They are key components in functional molecules used in a variety of applications . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The synthesis of 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . The late-stage functionalization of 2H-indazoles includes the C3-functionalization through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization, and remote C–H functionalization .
生化分析
Biochemical Properties
2-acetyl-5-iodo-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. This compound acts as a selective inhibitor of PI3K, thereby modulating the signaling pathways regulated by this enzyme . Additionally, it has been observed to interact with other kinases and proteins involved in cellular signaling, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to external stimuli. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. Additionally, this compound has been found to interact with other kinases and proteins, further modulating their activity and influencing cellular processes. These interactions result in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound maintains its biochemical activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of metabolic enzymes, including those involved in glycolysis and oxidative phosphorylation . By influencing these pathways, this compound can alter the metabolic flux and levels of metabolites within cells. These changes in metabolism can have significant effects on cellular function and overall physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It has been observed that this compound is efficiently transported across cell membranes and distributed within various cellular compartments . This distribution is facilitated by specific transporters and binding proteins that interact with this compound, ensuring its proper localization and accumulation within target cells. The efficient transport and distribution of this compound are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is essential for the compound to exert its effects on cellular processes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-iodo-2H-indazole can be achieved through several methods. One common approach involves the iodination of 2-acetylindazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the cyclization of 2-azidobenzaldehyde derivatives with amines, followed by acetylation and iodination steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize transition metal-catalyzed reactions to improve yields and reduce byproducts. For example, copper-catalyzed cyclization reactions can be employed to form the indazole core, followed by selective iodination and acetylation steps.
化学反应分析
Types of Reactions
2-acetyl-5-iodo-2H-indazole undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2-carboxy-5-iodo-2H-indazole.
Reduction: 2-acetyl-2H-indazole.
Substitution: 2-acetyl-5-azido-2H-indazole or 2-acetyl-5-cyano-2H-indazole.
科学研究应用
2-acetyl-5-iodo-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
2-acetyl-2H-indazole: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
5-iodo-2H-indazole: Lacks the acetyl group, reducing its potential for metabolic transformations.
2-acetyl-5-bromo-2H-indazole: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and biological activity.
Uniqueness
2-acetyl-5-iodo-2H-indazole is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions and halogen bonding, while the acetyl group allows for metabolic transformations that can lead to the formation of active metabolites. This combination of features makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
1-(5-iodoindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRYFOLDPVLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670715 | |
| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-60-8 | |
| Record name | 1-(5-Iodo-2H-indazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


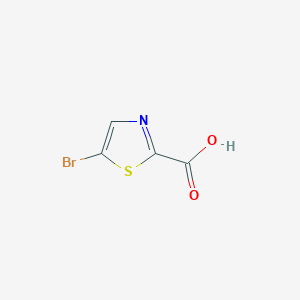
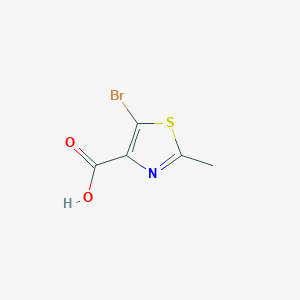
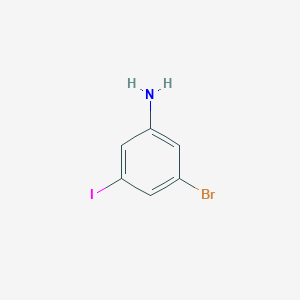
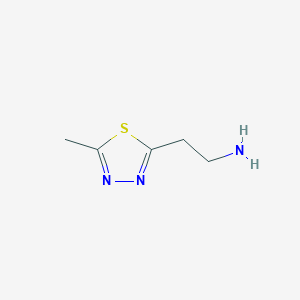
![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
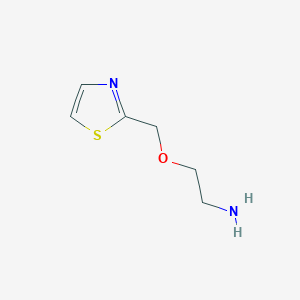
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
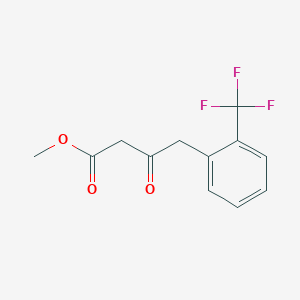

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
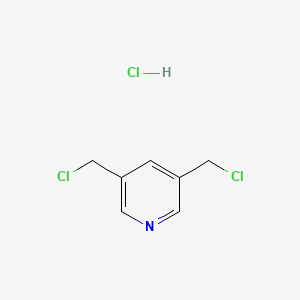
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
